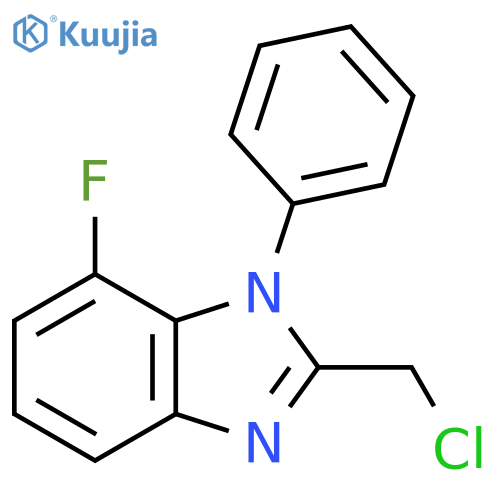

Cas no 1509479-44-0 (2-(chloromethyl)-7-fluoro-1-phenyl-1H-1,3-benzodiazole)

1509479-44-0 structure

商品名:2-(chloromethyl)-7-fluoro-1-phenyl-1H-1,3-benzodiazole

2-(chloromethyl)-7-fluoro-1-phenyl-1H-1,3-benzodiazole 化学的及び物理的性質

名前と識別子

-

- 2-(chloromethyl)-7-fluoro-1-phenyl-1H-1,3-benzodiazole

- EN300-23473939

- 1509479-44-0

- 2-(Chloromethyl)-7-fluoro-1-phenylbenzimidazole

-

- インチ: 1S/C14H10ClFN2/c15-9-13-17-12-8-4-7-11(16)14(12)18(13)10-5-2-1-3-6-10/h1-8H,9H2

- InChIKey: YZFVIVDNOOPUKA-UHFFFAOYSA-N

- ほほえんだ: ClCC1=NC2C=CC=C(C=2N1C1C=CC=CC=1)F

計算された属性

- せいみつぶんしりょう: 260.0516542g/mol

- どういたいしつりょう: 260.0516542g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 283

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 17.8Ų

2-(chloromethyl)-7-fluoro-1-phenyl-1H-1,3-benzodiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-23473939-0.05g |

2-(chloromethyl)-7-fluoro-1-phenyl-1H-1,3-benzodiazole |

1509479-44-0 | 95% | 0.05g |

$245.0 | 2024-06-19 | |

| Enamine | EN300-23473939-5.0g |

2-(chloromethyl)-7-fluoro-1-phenyl-1H-1,3-benzodiazole |

1509479-44-0 | 95% | 5.0g |

$3065.0 | 2024-06-19 | |

| Enamine | EN300-23473939-0.1g |

2-(chloromethyl)-7-fluoro-1-phenyl-1H-1,3-benzodiazole |

1509479-44-0 | 95% | 0.1g |

$366.0 | 2024-06-19 | |

| Enamine | EN300-23473939-0.25g |

2-(chloromethyl)-7-fluoro-1-phenyl-1H-1,3-benzodiazole |

1509479-44-0 | 95% | 0.25g |

$524.0 | 2024-06-19 | |

| Enamine | EN300-23473939-5g |

2-(chloromethyl)-7-fluoro-1-phenyl-1H-1,3-benzodiazole |

1509479-44-0 | 95% | 5g |

$3065.0 | 2023-09-15 | |

| Aaron | AR028YNH-1g |

2-(chloromethyl)-7-fluoro-1-phenyl-1H-1,3-benzodiazole |

1509479-44-0 | 95% | 1g |

$1479.00 | 2025-02-17 | |

| Aaron | AR028YNH-10g |

2-(chloromethyl)-7-fluoro-1-phenyl-1H-1,3-benzodiazole |

1509479-44-0 | 95% | 10g |

$6275.00 | 2023-12-15 | |

| Aaron | AR028YNH-100mg |

2-(chloromethyl)-7-fluoro-1-phenyl-1H-1,3-benzodiazole |

1509479-44-0 | 95% | 100mg |

$529.00 | 2025-02-17 | |

| 1PlusChem | 1P028YF5-100mg |

2-(chloromethyl)-7-fluoro-1-phenyl-1H-1,3-benzodiazole |

1509479-44-0 | 95% | 100mg |

$515.00 | 2024-06-20 | |

| Aaron | AR028YNH-250mg |

2-(chloromethyl)-7-fluoro-1-phenyl-1H-1,3-benzodiazole |

1509479-44-0 | 95% | 250mg |

$746.00 | 2025-02-17 |

2-(chloromethyl)-7-fluoro-1-phenyl-1H-1,3-benzodiazole 関連文献

-

1. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

2. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

1509479-44-0 (2-(chloromethyl)-7-fluoro-1-phenyl-1H-1,3-benzodiazole) 関連製品

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Kolod Food Ingredients Co.,ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量